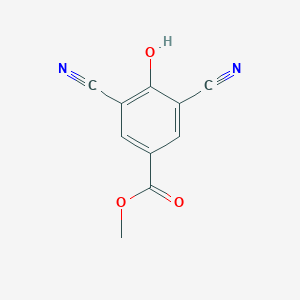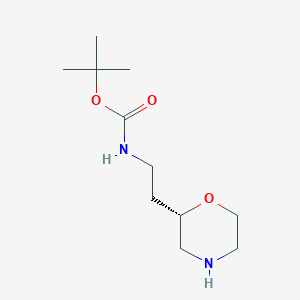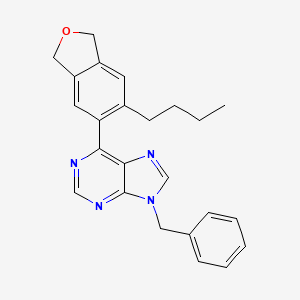
9H-Purine, 6-(6-butyl-1,3-dihydro-5-isobenzofuranyl)-9-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a purine core substituted with a benzyl group and a butyl-dihydroisobenzofuran moiety, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Core: Starting from commercially available purine precursors, the purine core can be synthesized through condensation reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions using benzyl halides and a suitable base.
Attachment of the Butyl-Dihydroisobenzofuran Moiety: This step may involve the coupling of the butyl-dihydroisobenzofuran fragment to the purine core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its interaction with specific molecular targets. Potential targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-9H-purine: Lacks the butyl-dihydroisobenzofuran moiety.
6-(6-Butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine: Lacks the benzyl group.
9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-adenine: Similar structure but with an adenine core.
Uniqueness
The unique combination of the benzyl group and the butyl-dihydroisobenzofuran moiety in 9-Benzyl-6-(6-butyl-1,3-dihydroisobenzofuran-5-yl)-9H-purine may impart distinct chemical and biological properties compared to other purine derivatives
Propiedades
Número CAS |
528570-70-9 |
|---|---|
Fórmula molecular |
C24H24N4O |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
9-benzyl-6-(6-butyl-1,3-dihydro-2-benzofuran-5-yl)purine |
InChI |
InChI=1S/C24H24N4O/c1-2-3-9-18-10-19-13-29-14-20(19)11-21(18)22-23-24(26-15-25-22)28(16-27-23)12-17-7-5-4-6-8-17/h4-8,10-11,15-16H,2-3,9,12-14H2,1H3 |
Clave InChI |
KBHWNFLWVNQTIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C2COCC2=C1)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


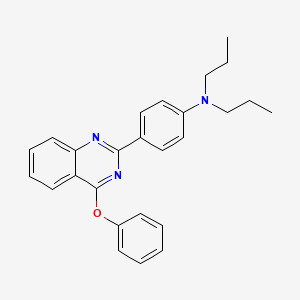
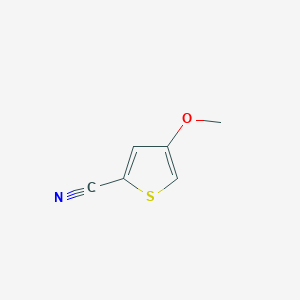
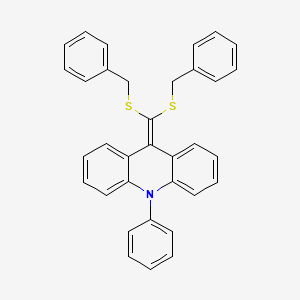
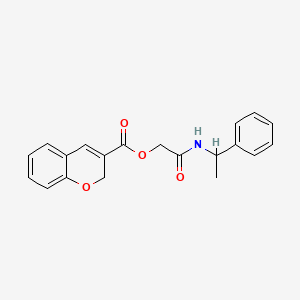
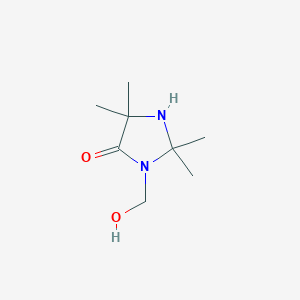
![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
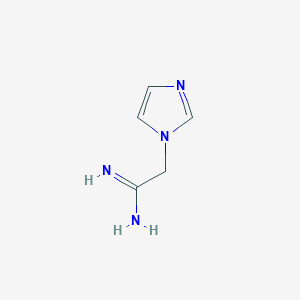
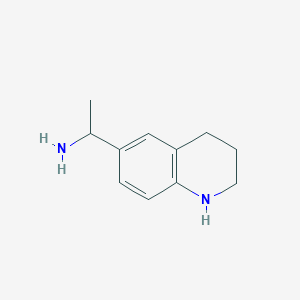

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
